2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a piperidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonamide formation with the bromobenzene derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted benzenesulfonamides, sulfoxides, sulfones, and biaryl compounds .
Scientific Research Applications
2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide: Lacks the bromine atom but has similar structural features.
2-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide: Similar structure with chlorine instead of bromine.
N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
The presence of the bromine atom in 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide provides unique reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for developing new chemical entities and studying their properties .
Properties
IUPAC Name |
2-bromo-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S/c19-16-3-1-2-4-17(16)26(24,25)21-13-14-7-11-22(12-8-14)18(23)15-5-9-20-10-6-15/h1-6,9-10,14,21H,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHNAISXKGFLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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